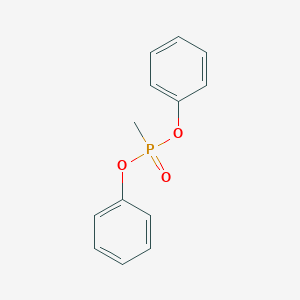

Diphenyl methylphosphonate

Cat. No. B048422

Key on ui cas rn:

7526-26-3

M. Wt: 248.21 g/mol

InChI Key: HPUPGAFDTWIMBR-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04642366

Procedure details

A reactor fitted with an efficient condenser, thermometer, mechanical stirrer and side-arm addition funnel was charged with 1552 g (5.0 mol) of triphenyl phosphite. The reactant was placed under a nitrogen blanket and heated to reflux. A solution of 5.0 g of methyl iodide in 160 g (5.1 mol) of methanol was then slowly added over a two hour period. Throughout the addition, the temperature of the reactor contents was maintained within the 200°-250° C. range. One further hour at 215° C. proved sufficient for the reaction to reach completion. Subsequently, an aspirator vacuum distillation removed 468 g (5.0 mol) of phenol containing a small amount of anisole. Thereafter, a high vacuum distillation recovered 1150 g (4.6 mol, 92% yield) of diphenyl methylphosphonate. Glc analysis using a 6 foot column packed with 10% OV-101 on chromosorb W, was employed to monitor the progress of both the reaction and distillation. The 31P signal for the product appeared at -24.0 ppm. Proton nmr signals were seen at τ 8.36 (3H, doublet, J=18 HZ, CH3P) and τ 2.9-2.5 (10H, multiplet, phenyl).

Yield

92%

Identifiers

|

REACTION_CXSMILES

|

[P:1]([O:16]C1C=CC=CC=1)([O:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.CO.[C:25]1(O)C=CC=CC=1.C1(OC)C=CC=CC=1>CI>[CH3:25][P:1](=[O:16])([O:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1552 g

|

|

Type

|

reactant

|

|

Smiles

|

P(OC1=CC=CC=C1)(OC1=CC=CC=C1)OC1=CC=CC=C1

|

Step Two

Step Three

|

Name

|

|

|

Quantity

|

160 g

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

|

Name

|

|

|

Quantity

|

5 g

|

|

Type

|

catalyst

|

|

Smiles

|

CI

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A reactor fitted with an efficient condenser

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

thermometer, mechanical stirrer and side-arm addition funnel

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated to reflux

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Throughout the addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the temperature of the reactor contents was maintained within the 200°-250° C. range

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

One further hour at 215° C. proved sufficient for the reaction

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Subsequently, an aspirator vacuum distillation

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Thereafter, a high vacuum distillation

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CP(OC1=CC=CC=C1)(OC1=CC=CC=C1)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 4.6 mol | |

| AMOUNT: MASS | 1150 g | |

| YIELD: PERCENTYIELD | 92% | |

| YIELD: CALCULATEDPERCENTYIELD | 92% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |